molecular formula C19H13N3O4 B2740434 N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1226450-91-4

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2740434
CAS RN: 1226450-91-4
M. Wt: 347.33
InChI Key: MSIINGWBXVISGR-UHFFFAOYSA-N
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Description

The compound contains several structural motifs that are common in medicinal chemistry . These include the 1,2,4-oxadiazole ring and the chromene ring system. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . The chromene ring system is a common motif in natural products and medicinal chemistry, known for a wide range of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring and the chromene ring system. The presence of the amide group could potentially allow for hydrogen bonding interactions .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is known to be able to rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . The chromene ring system is relatively stable but can undergo electrophilic aromatic substitution reactions under certain conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,4-oxadiazol and chromene rings could potentially contribute to its lipophilicity, which could influence its absorption and distribution in the body. The amide group could participate in hydrogen bonding, influencing its solubility and interaction with biological targets .

Scientific Research Applications

Pharmacological Research

The 1,2,4-oxadiazole ring present in the compound is a well-known pharmacophore, often found in active pharmaceutical ingredients . This moiety has been associated with various therapeutic applications, such as:

Cancer Research

Selective inhibitors of human carbonic anhydrase isoforms, which are related to cancer therapy, have been developed from oxadiazole derivatives . These inhibitors can be crucial in designing drugs targeting specific cancer-related enzymes.

Material Science

In material science, the oxadiazole ring can contribute to the development of:

Environmental Applications

The compound’s derivatives can be used in environmental sensing technologies due to their ability to interact with various environmental factors . This includes the development of sensors for detecting pollutants or hazardous substances.

Agricultural Chemistry

In the agricultural sector, oxadiazole derivatives have been explored as potential insecticides . Their ability to affect insect biology can lead to new pest control methods.

Organic Synthesis

The compound can be used as a precursor for synthesizing other heterocycles, which is a significant aspect of organic synthesis . The oxadiazole ring’s low aromaticity and the presence of a weak O–N bond make it a versatile building block for creating diverse organic compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Given the presence of the 1,2,4-oxadiazole and chromene rings, it could potentially interact with a variety of biological targets. For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

Given the presence of the 1,2,4-oxadiazol and chromene rings, this compound could be of interest in medicinal chemistry. Future research could focus on exploring its biological activity, optimizing its properties through medicinal chemistry techniques, and investigating its mechanism of action .

properties

IUPAC Name

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4/c1-11-20-19(26-22-11)12-6-8-13(9-7-12)21-18(24)17-10-15(23)14-4-2-3-5-16(14)25-17/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIINGWBXVISGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

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